molecular formula C14H14N4O2S B2985838 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034438-30-5

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2985838
CAS No.: 2034438-30-5
M. Wt: 302.35
InChI Key: INJDIESHBGZQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked to a hydroxyethyl group, which is further connected via an amide bond to a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The hydroxyethyl group may influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-18-7-11(16-17-18)14(20)15-6-12(19)10-8-21-13-5-3-2-4-9(10)13/h2-5,7-8,12,19H,6H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJDIESHBGZQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O2S, with a molecular weight of 302.35 g/mol. The compound features a benzo[b]thiophene core, a hydroxyethyl group, and a triazole moiety, which contribute to its bioactivity.

Anticancer Properties

Research has indicated that triazole-containing compounds exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to inhibit the proliferation and migration of various cancer cell lines. In one study, a triazole derivative demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, significantly outperforming other compounds like Melampomagnolide B (IC50 = 4.93 µM) .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-triazoleHCT1160.43
Melampomagnolide BHCT1164.93
Triazole derivative 2Various cancers0.10–0.83

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
  • Inhibition of Migration : It affects the expression of proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin, thereby inhibiting cell migration .
  • Targeting NF-kB Pathway : Some triazole derivatives inhibit the NF-kB signaling pathway by preventing p65 phosphorylation and promoting the accumulation of IkBα .

Study on Triazole Hybrids

A study conducted by Wei et al. synthesized various triazole hybrids and evaluated their anticancer potential across multiple cell lines including A549, PC-3, HCT116, and MCF-7. The results indicated that these compounds not only induced apoptosis but also inhibited cell migration and colony formation .

Comparative Analysis with Other Compounds

In comparative studies, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-triazole was assessed alongside other known anticancer agents. The findings suggested that it possesses comparable or superior activity against specific cancer types while demonstrating lower toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[b]thiophene Moieties

Compound A : (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole ()

  • Structural Differences : Replaces the triazole-carboxamide group with a tetrazole ring and a trimethoxyphenyl substituent.
  • Crystallographic Data : The benzothiophene and tetrazole rings form a dihedral angle of 60.94(6)°, influencing molecular packing via N–H···N hydrogen bonds.
  • Activity : Evaluated as an anticancer agent, with crystallographic studies highlighting conformational flexibility .

Compound B : tert-Butyl-4-((2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate ()

  • Structural Differences : Incorporates a 1,2,4-oxadiazole ring (a bioisostere for esters/amides) and a piperidine group.

Analogues with Heterocyclic Substitutions

Compound C : N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide ()

  • Structural Differences : Replaces benzo[b]thiophene with benzofuran (oxygen vs. sulfur atom), altering electronic properties. The methoxyethyl group may reduce polarity compared to the hydroxyethyl group in the target compound.

Compound D : N-(3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide ()

  • Structural Differences: Features a fluorophenyl group and pyrrolidinone moiety, increasing molecular weight (345.4 vs. ~300–320 estimated for the target compound).

Carboxamide Derivatives with Varied Substituents

Compound E : N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 2034266-13-0, )

  • Structural Differences : Substitutes benzo[b]thiophene with a trifluoromethylphenyl group, improving lipophilicity and metabolic stability.
  • Activity : Trifluoromethyl groups are common in drug design for their pharmacokinetic benefits .

Key Comparative Data

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Benzo[b]thiophene Hydroxyethyl, triazole-carboxamide ~300–320 (estimated) High hydrogen-bonding potential
Compound A () Benzo[b]thiophene Trimethoxyphenyl, tetrazole 388.42 Anticancer activity, planar conformation
Compound C () Benzofuran Methoxyethyl, triazole-carboxamide 300.31 Reduced polarity vs. target compound
Compound D () Fluorophenyl, pyrrolidinone Fluorophenyl, pyrrolidinone 345.4 Enhanced electronegativity
Compound E () Trifluoromethylphenyl Trifluoromethyl, hydroxyethyl ~320 (estimated) Improved metabolic stability

Research Findings and Implications

  • Crystallographic Insights : Compounds with benzo[b]thiophene (e.g., ) exhibit planar aromatic systems and specific dihedral angles, critical for intermolecular interactions . The target compound’s hydroxyethyl group may adopt similar conformations, influencing crystal packing and solubility.
  • Electronic Effects : Fluorine (Compound D) and trifluoromethyl (Compound E) substituents enhance binding affinity and pharmacokinetics, suggesting avenues for optimizing the target compound .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., benzothiophene-triazole hybrids in and ) often involves multi-step reactions. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for conjugating the benzo[b]thiophene and triazole moieties.
  • Hydroxyethyl linkage : Protection of the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) during coupling to prevent side reactions, followed by deprotection .
  • Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst screening (e.g., Cu(I) for click chemistry) are critical. Purity is verified via HPLC (>95%, as in ) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., benzo[b]thiophen-3-yl vs. 2-yl) and hydroxyethyl stereochemistry. Compare shifts with analogs in (e.g., compound 23: δ 7.2–8.1 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 400–500 range for similar compounds in ) .
  • HPLC : Monitor purity (>98%) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. For example:

  • Antimicrobial vs. Cytotoxicity : Use dose-response curves (IC50_{50} vs. CC50_{50}) to differentiate target-specific effects from general toxicity. highlights compound 23’s antibacterial activity (MIC 2–8 µg/mL) with low cytotoxicity (CC50_{50} > 100 µg/mL) .
  • SAR Analysis : Compare substituent effects (e.g., fluorine vs. chlorine on thiazole rings in ). Fluorinated analogs (e.g., 4d in ) often show enhanced solubility and target binding .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or bacterial enzymes). describes docking poses of triazole-thiazole hybrids in active sites .
  • ADME prediction : Tools like SwissADME assess logP (target <5), topological polar surface area (TPSA <140 Ų for oral bioavailability), and metabolic stability (CYP450 interactions). Substituents like methyl groups (e.g., 1-methyl in the triazole) reduce metabolic degradation .

Q. What experimental designs are effective for probing the mechanism of action of this compound?

  • Methodological Answer :

  • Target identification : Use affinity chromatography (e.g., immobilize the compound on sepharose beads) to pull down binding proteins from cell lysates. Validate via Western blot or mass spectrometry .
  • Pathway analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment (e.g., ’s focus on bacterial membrane disruption) .
  • Resistance studies : Serial passage of bacteria or cancer cells under sublethal doses to identify mutations conferring resistance (e.g., mutations in target enzymes) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate force fields : Adjust parameters in docking simulations (e.g., solvation effects) to better match experimental conditions .
  • Validate binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly. For example, ’s compound 4d showed a Kd_d of 12 nM via SPR, aligning with docking predictions .
  • Synthesize analogs : Introduce minor structural changes (e.g., methyl → ethyl groups) to test computational SAR hypotheses .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate IC50_{50}/EC50_{50}.
  • ANOVA with post-hoc tests : Compare multiple derivatives (e.g., ’s 4a–4n) to identify significant differences (p < 0.05) .
  • Bland-Altman plots : Assess agreement between replicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.